Fluorosulfuric acid, 4-aminophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

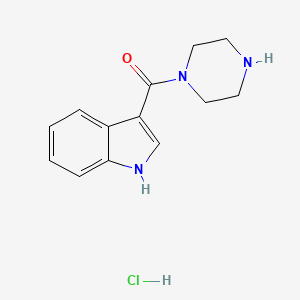

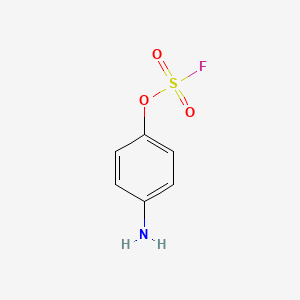

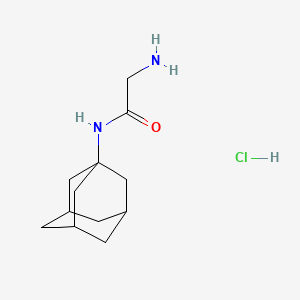

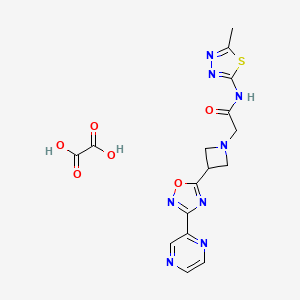

Fluorosulfuric acid, 4-aminophenyl ester, also known as 4-aminophenyl fluoranesulfonate, is a chemical compound with the formula C6H6FNO3S . It is a highly reactive and powerful acid that has gained attention in both academic and industrial research fields due to its unique chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6FNO3S . The IUPAC name for this compound is 1-amino-4-fluorosulfonyloxybenzene . The InChI representation is InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-5(8)2-4-6/h1-4H,8H2 . The Canonical SMILES representation is C1=CC(=CC=C1N)OS(=O)(=O)F .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 . The exact mass is 191.00524239 g/mol . The topological polar surface area is 77.8 Ų . The heavy atom count is 12 .Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Fluorosulfuric acid, 4-aminophenyl ester, is utilized in the high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. A study explored the use of a methyl ester derivative as a fluorogenic labeling reagent for HPLC, which reacts selectively and rapidly with thiols to form fluorescent adducts (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Fluorescent Amino Esters

A series of fluorescent amino esters were prepared by introducing different fluorophores into the side-chain of amino acids, including serine, lysine, or phenylalanine. This method enables the synthesis of compounds with spectroscopic properties similar to native fluorophores, useful for studying protein dynamics or molecular interactions (Li et al., 2010).

Fuel Cell Applications

The synthesis of sulfonated diamine monomer from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, which was prepared using fuming sulfuric acid, has applications in fuel cells. Sulfonated polyimides prepared from this monomer showed good solubility and promising proton conductivities, making them relevant for fuel cell technology (Guo et al., 2002).

Chemical Biology and Medicinal Chemistry

Fluorosulfate chemical probes, including aryl fluorosulfates, are gaining prominence in chemical biology and medicinal chemistry. Their ability to engage amino acid residues like tyrosine, lysine, serine, and histidine in functional protein sites is significant for drug discovery and biomedical research (Jones, 2018).

Self-Healing Elastomers

Aromatic disulfide metathesis, involving bis(4-aminophenyl) disulfide, has been used to design self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without external intervention, showcasing potential in materials science (Rekondo et al., 2014).

Safety and Hazards

The safety data sheet for Fluorosulfuric acid, 4-aminophenyl ester suggests that it is a dangerous substance . Immediate removal of any clothing contaminated by the product is recommended. It is also advised to move out of the dangerous area and consult a physician while showing the safety data sheet .

Mechanism of Action

Target of Action

Fluorosulfuric acid, 4-aminophenyl ester is a complex compound with a molecular formula of C6H6FNO3S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that fluorosulfuric acid is one of the strongest acids commercially available . It is a tetrahedral molecule and is closely related to sulfuric acid, substituting a fluorine atom for one of the hydroxyl groups . This strong acidity might influence its interaction with its targets and any resulting changes.

Biochemical Pathways

Given its strong acidity, it may have broad effects on various biochemical pathways, particularly those involving proton acceptors .

Action Environment

Given its strong acidity, it may be sensitive to changes in pH and other environmental conditions .

properties

IUPAC Name |

1-amino-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-5(8)2-4-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJQCHAKRAVIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16704-38-4 |

Source

|

| Record name | 4-aminophenyl fluoranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)

![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)

![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)

![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)